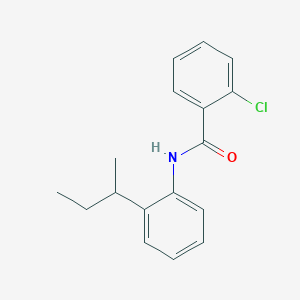
N-(2-sec-butylphenyl)-2-chlorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-sec-butylphenyl)-2-chlorobenzamide, also known as Bupirimate, is a chemical compound that belongs to the class of benzamide fungicides. It is widely used in agriculture as a pesticide to control various fungal diseases in crops such as fruits, vegetables, and cereals. Bupirimate is known for its broad-spectrum activity against a wide range of fungal pathogens, making it an important tool in modern agriculture.
Mécanisme D'action
N-(2-sec-butylphenyl)-2-chlorobenzamide exerts its antifungal activity by inhibiting the enzyme squalene epoxidase, which is involved in the synthesis of ergosterol. Ergosterol is an essential component of fungal cell membranes, and its inhibition leads to the disruption of fungal cell wall synthesis and ultimately, the death of the fungal cell.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-2-chlorobenzamide has been shown to have low toxicity in mammals and is considered safe for use in agriculture. However, it may have some adverse effects on non-target organisms such as bees and fish. N-(2-sec-butylphenyl)-2-chlorobenzamide has been shown to have some effects on the liver and kidney function in rats and may cause skin irritation in humans.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-sec-butylphenyl)-2-chlorobenzamide is a useful tool in laboratory experiments as it is effective against a wide range of fungal pathogens and has a broad-spectrum activity. However, it may have some limitations in terms of its toxicity and potential effects on non-target organisms. Researchers should take precautions when working with N-(2-sec-butylphenyl)-2-chlorobenzamide and ensure that it is used only in accordance with safety guidelines.
Orientations Futures
There are several future directions for research on N-(2-sec-butylphenyl)-2-chlorobenzamide. One area of interest is the development of new formulations and delivery systems that can improve its efficacy and reduce its potential impact on non-target organisms. Another area of research is the study of its mode of action and the identification of new targets for antifungal therapy. Finally, there is a need for more research on the potential effects of N-(2-sec-butylphenyl)-2-chlorobenzamide on human health and the environment to ensure its safe use in agriculture.
Méthodes De Synthèse
N-(2-sec-butylphenyl)-2-chlorobenzamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with 2-sec-butylaniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with sodium bicarbonate to obtain the final product, N-(2-sec-butylphenyl)-2-chlorobenzamide. The synthesis method is relatively simple and can be carried out on a large scale, making it a cost-effective option for commercial production.
Applications De Recherche Scientifique
N-(2-sec-butylphenyl)-2-chlorobenzamide has been extensively studied for its antifungal properties and its potential use in agriculture. Several studies have shown that N-(2-sec-butylphenyl)-2-chlorobenzamide is effective against a wide range of fungal pathogens, including Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. It has been shown to inhibit fungal growth by disrupting cell wall synthesis and interfering with the synthesis of ergosterol, a key component of fungal cell membranes.
Propriétés
Formule moléculaire |
C17H18ClNO |
|---|---|
Poids moléculaire |
287.8 g/mol |
Nom IUPAC |
N-(2-butan-2-ylphenyl)-2-chlorobenzamide |
InChI |
InChI=1S/C17H18ClNO/c1-3-12(2)13-8-5-7-11-16(13)19-17(20)14-9-4-6-10-15(14)18/h4-12H,3H2,1-2H3,(H,19,20) |
Clé InChI |
CRYLCYIEJGDLST-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
SMILES canonique |
CCC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



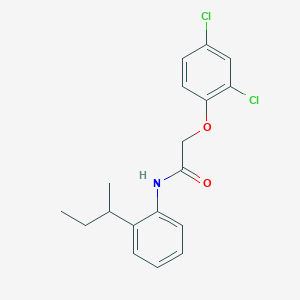


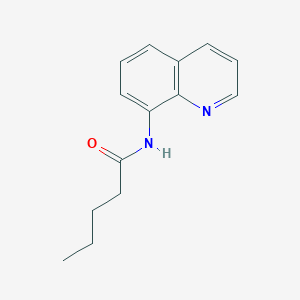
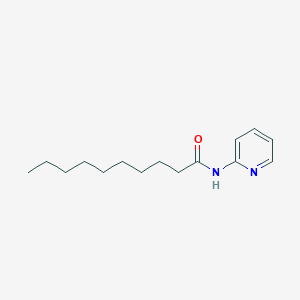
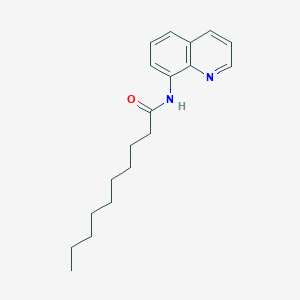
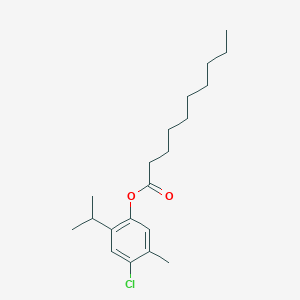
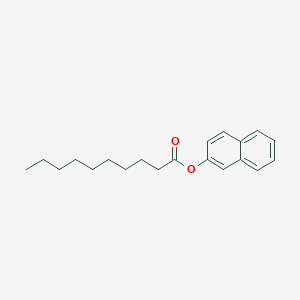

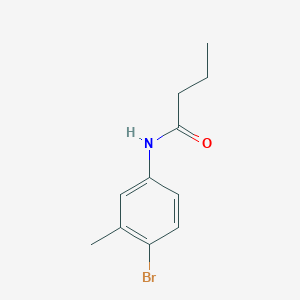



![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-(1-naphthyloxy)acetamide](/img/structure/B290973.png)